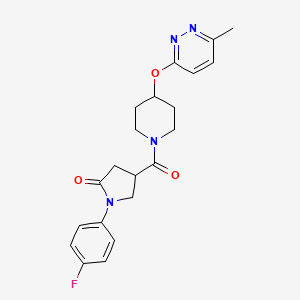
1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H23FN4O3 and its molecular weight is 398.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, also known by its CAS number 2034452-68-9, is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a fluorophenyl group, a piperidine ring, and a pyridazinyl ether linkage, suggests that it may exhibit significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C20H21FN4O3, with a molecular weight of 384.4 g/mol. The structural complexity arises from the combination of various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034452-68-9 |
| Molecular Formula | C20H21FN4O3 |
| Molecular Weight | 384.4 g/mol |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cancer cells. These interactions may involve:
- Enzyme Inhibition: Similar compounds have been shown to inhibit kinases involved in cancer proliferation and survival.
- Receptor Modulation: The presence of the piperidine and pyridazinyl moieties may allow for effective binding to specific receptors, altering cellular signaling pathways.
Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects.
Case Studies and Comparative Analysis
While specific case studies on this compound are scarce, comparisons can be drawn from studies involving related pyrazole derivatives:
- Antiproliferative Activity: A study identified that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116 and OVCAR-8) due to their ability to inhibit kinase activity .
- Synergistic Effects: Research has indicated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance cytotoxic effects in resistant cancer cell lines .
Future Directions
The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:
- In vitro and In vivo Studies: Conducting comprehensive biological assays to evaluate the efficacy and safety profile of this compound.
- Structure-Activity Relationship (SAR) Analysis: Understanding how variations in the chemical structure affect biological activity could lead to optimized derivatives with improved pharmacological properties.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-14-2-7-19(24-23-14)29-18-8-10-25(11-9-18)21(28)15-12-20(27)26(13-15)17-5-3-16(22)4-6-17/h2-7,15,18H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCYHBRLHHMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














